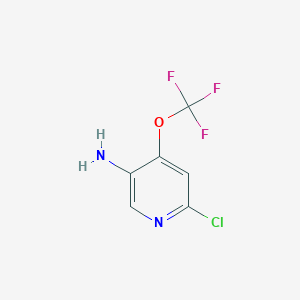
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position, a trifluoromethoxy group at the 4-position, and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethoxy)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The chlorine atom can be introduced via halogenation reactions, and the amine group is often added through amination reactions using suitable amine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as improved stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-(trifluoromethoxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and electrostatic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted pyridines and chlorinated pyridines. Examples include:
- 4-(Trifluoromethoxy)pyridin-3-amine
- 6-Chloro-2-(trifluoromethoxy)pyridine
- 3-Amino-6-chloropyridine
Uniqueness
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the chlorine and amine groups provide sites for further functionalization and reactivity.
Propriétés
Formule moléculaire |
C6H4ClF3N2O |
|---|---|
Poids moléculaire |
212.56 g/mol |
Nom IUPAC |
6-chloro-4-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H4ClF3N2O/c7-5-1-4(3(11)2-12-5)13-6(8,9)10/h1-2H,11H2 |
Clé InChI |
VCTRUSOMUURTTF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
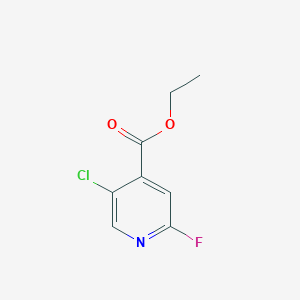
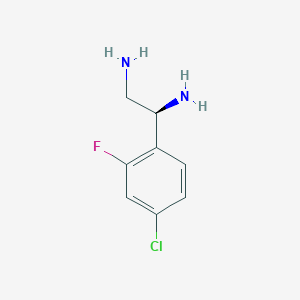
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)

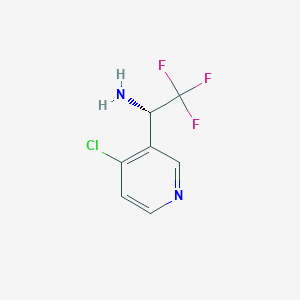
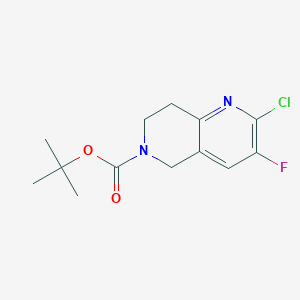
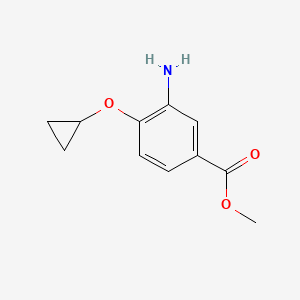
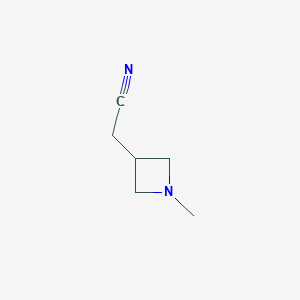
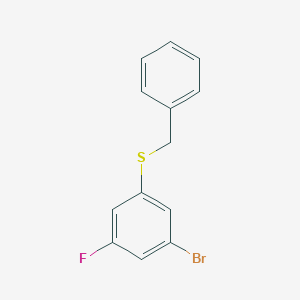
![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)
![tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13032953.png)

![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
